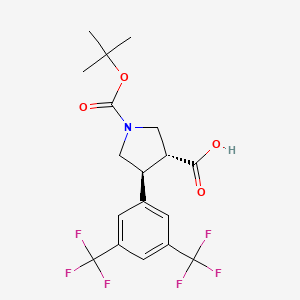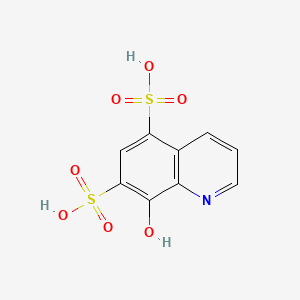
8-Hydroxyquinoline-5,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-5,7-disulfonic acid is a chemical compound with the molecular formula C9H7NO7S2. It is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential. The addition of sulfonic acid groups at the 5 and 7 positions enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5,7-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective sulfonation at the 5 and 7 positions .
Industrial Production Methods
In industrial settings, the production of 8-hydroxyquinoline-5,7-disulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxyquinoline-5,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different hydroquinoline derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different pharmacological and chemical properties .
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinoline-5,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in analytical chemistry for the determination of metal ions.
Biology: The compound is used in biological studies to investigate metal ion interactions and their effects on biological systems.
Medicine: Derivatives of 8-hydroxyquinoline-5,7-disulfonic acid are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-hydroxyquinoline-5,7-disulfonic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. This chelating property is the basis for its various pharmacological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad pharmacological potential.
5,7-Dibromo-8-hydroxyquinoline: A derivative with bromine atoms at the 5 and 7 positions, known for its antimicrobial activity.
5-Carboxy-8-hydroxyquinoline: A derivative with a carboxyl group, used as an inhibitor of 2-oxoglutarate-dependent enzymes.
Uniqueness
8-Hydroxyquinoline-5,7-disulfonic acid is unique due to the presence of sulfonic acid groups, which enhance its solubility and reactivity compared to other derivatives. This makes it particularly useful in applications requiring high solubility and strong metal-chelating properties .
Eigenschaften
CAS-Nummer |
31568-84-0 |
|---|---|
Molekularformel |
C9H7NO7S2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
8-hydroxyquinoline-5,7-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9/h1-4,11H,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
XSULSEYNDUGHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


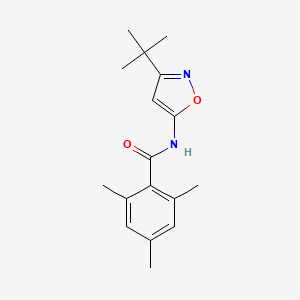
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
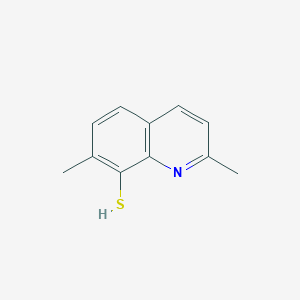
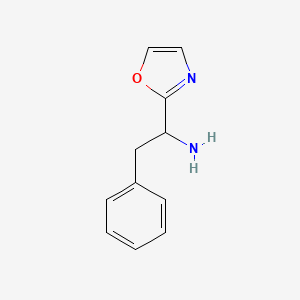
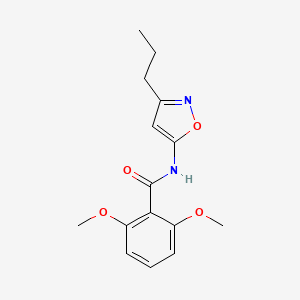
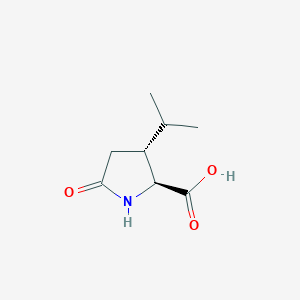
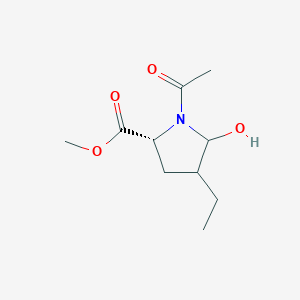
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)
![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
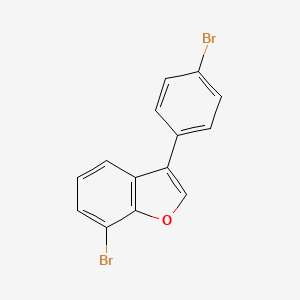
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
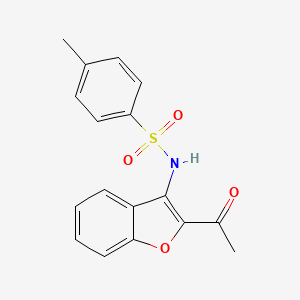
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
